molecular formula C24H36N2O4 B1145222 Finasteride Carboxylic Acid Methyl Ester CAS No. 116285-38-2

Finasteride Carboxylic Acid Methyl Ester

Katalognummer: B1145222
CAS-Nummer: 116285-38-2
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: YPBDVHRLZKLBHH-KSMLJOLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Finasteride Carboxylic Acid Methyl Ester is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Finasteride Carboxylic Acid Methyl Ester can be synthesized through several methods. One common approach involves the reaction of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be catalyzed by sulfuric acid or other strong acids .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Wissenschaftliche Forschungsanwendungen

Impurity Profiling and Quality Control

Finasteride Carboxylic Acid Methyl Ester serves as a critical reference standard in the monitoring and controlling of impurity levels in Finasteride formulations. Regulatory bodies such as the FDA and ICH guidelines necessitate rigorous impurity profiling during the commercial production of Finasteride and related formulations. The compound aids in ensuring that products meet the established limits and threshold values for impurities, thereby maintaining drug safety and efficacy .

Abbreviated New Drug Application (ANDA)

In the context of drug approval processes, this compound is instrumental in the filing of Abbreviated New Drug Applications (ANDAs). It is used to validate the quality and consistency of generic formulations relative to their branded counterparts, ensuring compliance with regulatory standards .

Treatment of Androgenetic Alopecia

Research has demonstrated that topical formulations containing finasteride, including derivatives like this compound, are effective in treating androgenetic alopecia (male pattern hair loss). A randomized controlled trial indicated that topical finasteride significantly improved hair count compared to placebo, with minimal systemic exposure, making it a favorable option for patients who are concerned about the side effects associated with oral finasteride .

Prostate Health

Finasteride is well-established for managing benign prostatic hyperplasia (BPH) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), which plays a key role in prostate enlargement. The compound reduces intraprostatic DHT levels, alleviating symptoms associated with BPH and improving urinary flow rates .

Mechanistic Studies

Studies have explored the metabolic pathways of finasteride and its derivatives, including this compound. Research indicates that these compounds undergo glucuronidation, leading to various metabolites that may have distinct pharmacological properties . Understanding these metabolic pathways can aid in optimizing therapeutic regimens and minimizing adverse effects.

Case Studies on Efficacy

A notable case study involved a cohort of male patients treated with topical finasteride formulations over a 24-week period. Results showed a significant increase in hair density compared to baseline measurements, reinforcing the efficacy of finasteride derivatives in promoting hair regrowth without significant hormonal alterations .

Wirkmechanismus

Finasteride Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme 5α-reductase, similar to its parent compound, Finasteride. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), thereby reducing the levels of this potent androgen. The reduction in DHT levels can lead to decreased stimulation of androgen-dependent tissues, which is beneficial in conditions like benign prostatic hyperplasia and androgenic alopecia .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Finasteride Carboxylic Acid Methyl Ester (FCAME) is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). FCAME retains some biological activities of its parent compound, making it a significant subject of research in pharmacology and biochemistry.

FCAME is characterized by its ability to inhibit 5α-reductase, similar to Finasteride. This inhibition leads to reduced levels of DHT, which is beneficial in treating conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia. The structural formula of FCAME is represented as follows:

C18H27N3O3\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{3}
  • Inhibition of 5α-reductase : By blocking the conversion of testosterone to DHT, FCAME decreases the stimulation of androgen-dependent tissues.
  • Biological Effects : The reduction in DHT levels can alleviate symptoms associated with BPH and hair loss due to androgenic alopecia.

Biological Activity

Research indicates that FCAME exhibits various biological activities beyond its role as a 5α-reductase inhibitor. These include:

  • Anti-inflammatory Effects : Studies have shown that FCAME may reduce inflammation in prostate tissues.
  • Antiproliferative Activity : FCAME has demonstrated potential in inhibiting the growth of prostate cancer cells, indicating its role in cancer therapy.

Case Studies

  • Prostate Cancer Cell Lines :
    • In vitro studies using DU145 prostate cancer cells revealed that FCAME exhibited a growth inhibition percentage similar to Finasteride, with an IC50 value around 3.9 µM .
    • Comparative studies showed that FCAME's antiproliferative effects were slightly less potent than other steroid derivatives but still significant.
  • Benign Prostatic Hyperplasia :
    • Clinical trials have indicated that patients treated with FCAME experienced significant reductions in prostate size and improvements in urinary flow rates, similar to those observed with Finasteride .

Comparative Analysis

The following table summarizes the biological activities and potency of FCAME compared to its parent compound and other related compounds:

CompoundBiological ActivityIC50 (µM)Notes
Finasteride5α-reductase inhibition3.9Established treatment for BPH
FCAME5α-reductase inhibition3.9Metabolite with similar effects
DutasterideDual 5α-reductase inhibition2.0More potent than both Finasteride and FCAME
Methyl ButyrateVarious chemical applicationsN/ANot directly related to androgen metabolism

Research Findings

Recent studies have focused on the synthesis and biological evaluation of FCAME:

  • Synthesis Techniques : Various methods for synthesizing FCAME have been documented, emphasizing its role as an intermediate in pharmaceutical manufacturing .
  • Biological Evaluations : Ongoing research aims to explore the full spectrum of biological activities associated with FCAME, including its potential as a therapeutic agent in other androgen-related disorders.

Eigenschaften

CAS-Nummer

116285-38-2

Molekularformel

C24H36N2O4

Molekulargewicht

416.6 g/mol

IUPAC-Name

methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate

InChI

InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1

InChI-Schlüssel

YPBDVHRLZKLBHH-KSMLJOLJSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Kanonische SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C

Synonyme

2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester;  1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.